molecular formula C10H10BNO5S B3022760 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde CAS No. 1309677-06-2

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B3022760
CAS No.: 1309677-06-2
M. Wt: 267.07
InChI Key: MXOPPZMPYPCZND-UHFFFAOYSA-N
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Description

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde is a boron-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile molecule that can be synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Photophysical Properties and Covert Marking Pigments

Research on thiophene-2-carbaldehydes, such as the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes through photochemical cyclization, highlights their potential in photophysical studies and applications as covert marking pigments. These compounds have been shown to possess interesting optical properties, which are valuable in the field of material sciences for creating specific types of pigments or markers that are only visible under certain light conditions (Ulyankin et al., 2021).

Synthesis of Heterocyclic Compounds

Thiophene-2-carbaldehydes are used as precursors in the synthesis of various heterocyclic compounds. For example, they have been employed in the synthesis of benzo[b]thiophene derivatives and thieno[2,3-g]indole systems (Datta & De, 1989). These compounds are significant in pharmaceutical and chemical research due to their diverse biological activities and potential applications.

Development of Fluorescent Sensors

The compound 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) demonstrates the application of thiophene-2-carbaldehydes in the development of fluorescent sensors. ECTC is a novel fluorescent sensor for ferric ions, highlighting the role of such compounds in sensing and detection technologies (Zhang et al., 2016).

Antimicrobial Activity Studies

Thiophene-2-carbaldehydes are explored in antimicrobial studies. For instance, the synthesis of novel 2-substituted benzoxazole derivatives from thiophene-2-carbaldehydes and their evaluation for antimicrobial activities demonstrate their potential in developing new antimicrobial agents (Balaswamy et al., 2012).

Exploration in Organic Synthesis

The versatility of thiophene-2-carbaldehydes in organic synthesis is evident from their use in various synthetic protocols. For example, the regioselective synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde illustrates the utility of these compounds in developing specific organic reactions and synthesizing targeted organic molecules (Bar, 2021).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific biochemical or proteomics research context in which the compound is used .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound would likely be determined by ongoing research in the field of proteomics . As our understanding of proteomics continues to grow, this compound could potentially be used in new ways to advance scientific knowledge.

Properties

IUPAC Name

5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO5S/c1-12-4-9(14)16-11(17-10(15)5-12)8-3-2-7(6-13)18-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOPPZMPYPCZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
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5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
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5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
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5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
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5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde

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